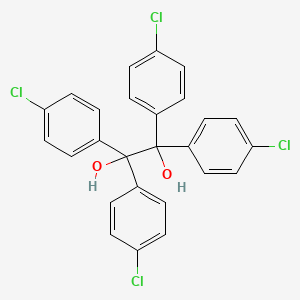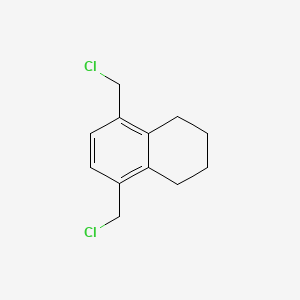
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14Cl2 It is a derivative of tetrahydronaphthalene, featuring two chloromethyl groups at the 5 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene depends on its specific application. In organic synthesis, the chloromethyl groups act as reactive sites for further chemical modifications. In biological systems, if explored, the compound may interact with cellular components through its reactive chloromethyl groups, potentially leading to covalent modifications of biomolecules.
Comparison with Similar Compounds
1,4-Bis(chloromethyl)benzene: Similar in having chloromethyl groups but differs in the aromatic ring structure.
1,2,3,4-Tetrahydronaphthalene: Lacks the chloromethyl groups, making it less reactive.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness: 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two reactive chloromethyl groups, which provide versatile sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
6606-69-5 |
|---|---|
Molecular Formula |
C12H14Cl2 |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
5,8-bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H14Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h5-6H,1-4,7-8H2 |
InChI Key |
LSYZGCVIQMCIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


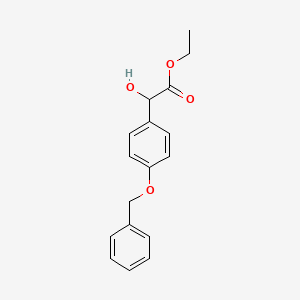
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
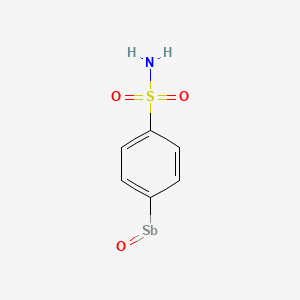

![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)
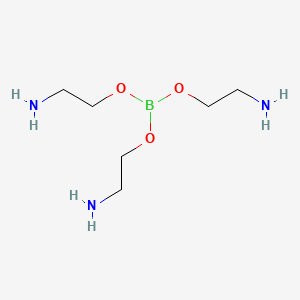
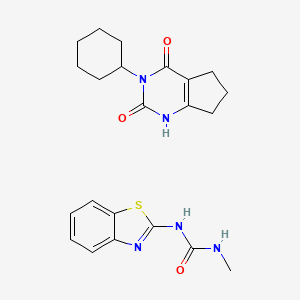
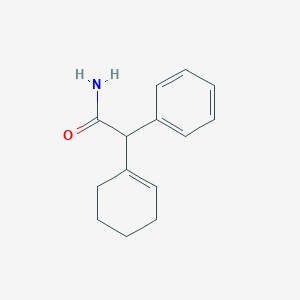


![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
